Regioisomeric Hydroxyl Position Impacts Lipophilicity
The lipophilicity of a compound, often expressed as the partition coefficient (LogP), is a critical determinant of its ADME properties, including solubility, permeability, and metabolic stability. The position of the hydroxyl group on the indoline ring directly influences LogP. Tert-butyl 6-hydroxyindoline-1-carboxylate exhibits a consensus LogP of 2.2 . In contrast, its 5-hydroxy regioisomer (tert-butyl 5-hydroxyindoline-1-carboxylate, CAS 170147-76-9) is predicted to have a different lipophilicity profile , which can significantly alter its behavior in biological systems or its solubility in various organic solvents during synthesis. The unsubstituted analog, tert-butyl indoline-1-carboxylate (CAS 143262-10-6), has a significantly higher LogP of 3.05 [1], making it more lipophilic and less water-soluble.
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | tert-Butyl indoline-1-carboxylate: 3.05 |
| Quantified Difference | Δ = -0.85 (Target is 28% less lipophilic) |
| Conditions | In silico prediction using consensus LogP method; comparable conditions for all compounds [1]. |
Why This Matters
The lower LogP of the 6-hydroxy derivative improves its aqueous solubility and reduces non-specific binding in biological assays, making it a superior starting point for generating lead-like molecules compared to the more lipophilic, unsubstituted indoline.
- [1] Molbase. tert-butyl 2,3-dihydroindole-1-carboxylate Data Sheet. Accessed 2026. View Source
